molecular formula C24H36ClN B13834872 1-(Dodecylbenzyl)pyridinium chloride CAS No. 30901-67-8

1-(Dodecylbenzyl)pyridinium chloride

Katalognummer: B13834872
CAS-Nummer: 30901-67-8
Molekulargewicht: 374.0 g/mol
InChI-Schlüssel: MTFJOJGLMOTDPS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dodecylbenzyl)pyridinium chloride is a quaternary ammonium compound with the molecular formula C24H36ClN. It is known for its surfactant properties and is widely used in various industrial and scientific applications. This compound is characterized by a pyridinium ring substituted with a dodecylbenzyl group, making it a cationic surfactant with significant antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecylbenzyl)pyridinium chloride typically involves the quaternization of pyridine with dodecylbenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

Pyridine+Dodecylbenzyl chloride1-(Dodecylbenzyl)pyridinium chloride\text{Pyridine} + \text{Dodecylbenzyl chloride} \rightarrow \text{this compound} Pyridine+Dodecylbenzyl chloride→1-(Dodecylbenzyl)pyridinium chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically purified using recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Dodecylbenzyl)pyridinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridinium compounds .

Wissenschaftliche Forschungsanwendungen

1-(Dodecylbenzyl)pyridinium chloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The antimicrobial activity of 1-(Dodecylbenzyl)pyridinium chloride is primarily due to its ability to interact with and disrupt microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to that of other quaternary ammonium compounds .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Dodecylbenzyl)pyridinium chloride is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Its combination of a dodecylbenzyl group with a pyridinium ring makes it particularly effective as a surfactant and antimicrobial agent .

Eigenschaften

CAS-Nummer

30901-67-8

Molekularformel

C24H36ClN

Molekulargewicht

374.0 g/mol

IUPAC-Name

1-(1-phenyltridecyl)pyridin-1-ium;chloride

InChI

InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-15-20-24(23-18-13-11-14-19-23)25-21-16-12-17-22-25;/h11-14,16-19,21-22,24H,2-10,15,20H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

MTFJOJGLMOTDPS-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCCC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.